
benzyl N-benzylidenecarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-benzylidenecarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group and a benzylidene group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl N-benzylidenecarbamate can be synthesized through a multi-step process. One common method involves the condensation of benzyl carbamate with benzaldehyde. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-benzylidenecarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylidene oxides, while reduction can produce benzylamines .
Applications De Recherche Scientifique
Benzyl N-benzylidenecarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of benzyl N-benzylidenecarbamate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the benzylidene group.
N-benzylideneaniline: Contains a benzylidene group but differs in the amine moiety.
Benzyl N-vinyl carbamate: Similar carbamate structure but with a vinyl group instead of a benzylidene group
Uniqueness
Benzyl N-benzylidenecarbamate is unique due to its specific combination of benzyl and benzylidene groups attached to a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
207615-45-0 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
benzyl N-benzylidenecarbamate |
InChI |
InChI=1S/C15H13NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-11H,12H2 |
Clé InChI |
GQGMUFZLFZSTEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)

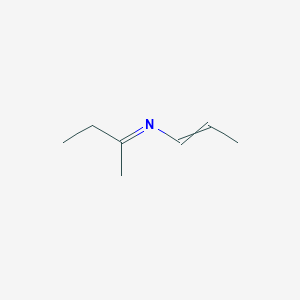
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
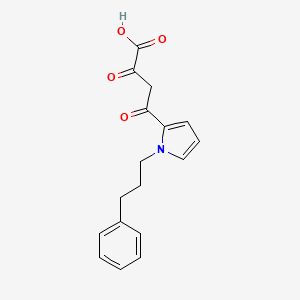
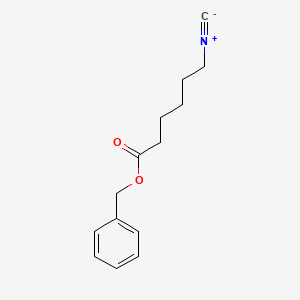

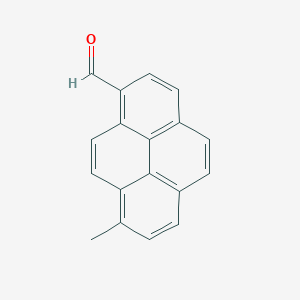


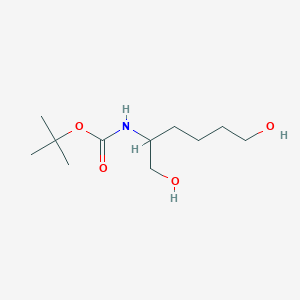
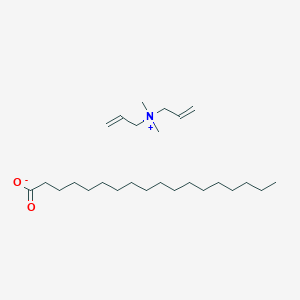
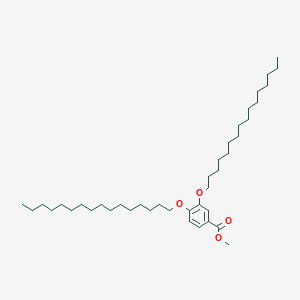
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
